4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol typically involves the condensation reaction between 4-chloro-2-aminophenol and benzaldehyde. The reaction is carried out in an ethanol solution, where the two reactants are mixed and stirred at room temperature. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial and antidiabetic activities.
Industry: Used as an intermediate in the synthesis of dyes and other organic compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol involves its interaction with biological molecules. As a Schiff base, it can form complexes with metal ions, which can enhance its biological activity. The compound can also interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial and antidiabetic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-[(4-hydroxyphenyl)imino]methylphenol
- 4-[(4-dimethylamino)benzylidene]amino]phenol
- 4-[(3-nitrobenzylidene)amino]phenol
- 4-[(thiophen-2-ylmethylene)amino]phenol
- 4-[(e)-3-phenylallylidene]amino]phenol
Uniqueness
4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol is unique due to its specific substitution pattern and the presence of both chloro and phenylmethylidene groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
29644-82-4 |
---|---|
Molecular Formula |
C13H10ClNO |
Molecular Weight |
231.68 g/mol |
IUPAC Name |
2-(benzylideneamino)-4-chlorophenol |
InChI |
InChI=1S/C13H10ClNO/c14-11-6-7-13(16)12(8-11)15-9-10-4-2-1-3-5-10/h1-9,16H |
InChI Key |
FGJAPOYTPXTLPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.